molecular formula C8H4ClF6N B14080988 4-Chloro-N,N-bis(trifluoromethyl)aniline CAS No. 10218-92-5

4-Chloro-N,N-bis(trifluoromethyl)aniline

Cat. No.: B14080988
CAS No.: 10218-92-5
M. Wt: 263.57 g/mol
InChI Key: LGPQIXQKASRGOO-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Scaffolds in Advanced Organic Synthesis and Functional Materials Science

Aniline and its derivatives are fundamental building blocks in the chemical industry, prized for their versatility and reactivity. researchgate.net They serve as primary materials for the production of a wide range of industrial products, including dyes, polymers, and pharmaceuticals. researchgate.net In advanced organic synthesis, the aniline scaffold is a cornerstone for constructing complex molecular architectures. Its amino group can be readily functionalized, and the aromatic ring can undergo various substitution reactions, making it a versatile intermediate. researchgate.netrsc.org In materials science, aniline derivatives are crucial for developing functional materials such as high-performance polymers and coatings that require enhanced thermal stability, chemical resistance, and specific electronic properties. nbinno.com The incorporation of aniline-based structures is a key strategy for creating materials with tailored characteristics for demanding applications in electronics and protective coatings. nbinno.com

Role of Halogenation (Chloro-Substitution) in Modulating Electronic Properties and Reactivity of Aromatic Systems

This modification of electron density has profound implications for the molecule's behavior. For instance, chloro-substitution can influence the acidity of nearby functional groups, alter the redox potential of the aromatic system, and direct the position of further substitutions on the ring. researchgate.net In the context of materials science, the presence of chlorine can enhance properties like thermal stability and flame retardancy, and modulate the electronic band gap, which is critical for developing organic semiconductors and other electronic materials. mdpi.comnih.gov

Table 1: Comparison of Selected Physicochemical Properties of Aniline and 4-Chloroaniline (B138754)
PropertyAniline4-Chloroaniline
Molecular FormulaC₆H₇NC₆H₆ClN
Molecular Weight93.13 g/mol127.57 g/mol
Boiling Point184 °C232 °C
pKa (of conjugate acid)4.64.15

This table presents a comparison of fundamental properties, illustrating how chloro-substitution impacts the physical characteristics and basicity of the aniline scaffold.

Impact of Trifluoromethyl Groups on Molecular Properties and Synthetic Strategies

The trifluoromethyl (CF₃) group is a unique and powerful substituent in organic chemistry, known for its strong electron-withdrawing nature and significant steric profile. mdpi.com Its incorporation into a molecule can dramatically influence a range of physicochemical properties. nih.gov

Key impacts of the CF₃ group include:

Increased Lipophilicity : The CF₃ group enhances a molecule's lipophilicity (fat-solubility), which can improve its ability to cross biological membranes. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation. This property is invaluable in pharmaceutical design. mdpi.com

Electronic Effects : As a potent electron-withdrawing group, the CF₃ moiety significantly lowers the electron density of the aromatic ring it is attached to, affecting the molecule's reactivity and the pKa of nearby functional groups.

Binding Interactions : The CF₃ group can participate in unique non-covalent interactions, including hydrogen bonding and electrostatic interactions, potentially enhancing a molecule's binding affinity to biological targets. mdpi.comresearchgate.net

These properties have made trifluoromethylation a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org

Table 2: Electronic Properties of Key Substituent Groups
Substituent GroupHammett Constant (σₚ)Description of Electronic Effect
-H0.00Reference (Neutral)
-Cl+0.23Moderately Electron-Withdrawing
-CF₃+0.54Strongly Electron-Withdrawing
-N(CH₃)₂-0.83Strongly Electron-Donating
-N(CF₃)₂+0.50Strongly Electron-Withdrawing

This table highlights the contrasting electronic effects of different substituents. The Hammett constant (σₚ) quantifies the electron-donating or electron-withdrawing influence of a substituent at the para position of a benzene (B151609) ring. nih.gov

Research Gaps and Unexplored Avenues for 4-Chloro-N,N-bis(trifluoromethyl)aniline

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the properties of its constituent parts—the 4-chloroaniline core and the -N(CF₃)₂ group—are understood to some extent, there is a notable lack of published data on the synthesized molecule itself. Much of the available information pertains to its structural analogue, 4-Chloro-N,N-bis(trifluoromethanesulfonyl)aniline. synquestlabs.comnih.gov

This scarcity of information presents numerous opportunities for future research:

Synthesis and Characterization : The development and optimization of a reliable synthetic route to this compound is a primary objective. Following synthesis, a complete characterization using modern spectroscopic (NMR, IR, Mass Spectrometry) and analytical techniques would be required to establish its fundamental properties.

Physicochemical Profiling : Experimental determination of key physicochemical parameters, such as its pKa, redox potential, lipophilicity (LogP), and crystallographic structure, is essential for understanding its behavior and potential applications.

Computational Modeling : In the absence of experimental data, computational studies (e.g., using Density Functional Theory) could predict the molecule's geometry, electronic structure, and reactivity, providing valuable insights to guide future experimental work.

Applications in Materials Science : Given the combined electronic effects of the chloro and N,N-bis(trifluoromethyl) groups, this compound could be a valuable building block for novel polymers or functional materials with low dielectric constants, high thermal stability, or unique optical properties.

Exploration in Medicinal and Agrochemical Chemistry : The high lipophilicity and expected metabolic stability conferred by the fluorinated groups suggest that this scaffold could be explored for the development of new bioactive compounds.

Closing these research gaps will not only contribute to the fundamental understanding of this specific molecule but also broaden the synthetic toolbox available for creating advanced materials and complex organic molecules.

Properties

CAS No.

10218-92-5

Molecular Formula

C8H4ClF6N

Molecular Weight

263.57 g/mol

IUPAC Name

4-chloro-N,N-bis(trifluoromethyl)aniline

InChI

InChI=1S/C8H4ClF6N/c9-5-1-3-6(4-2-5)16(7(10,11)12)8(13,14)15/h1-4H

InChI Key

LGPQIXQKASRGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Route Design for 4 Chloro N,n Bis Trifluoromethyl Aniline

Retrosynthetic Analysis of the 4-Chloro-N,N-bis(trifluoromethyl)aniline Framework

A retrosynthetic analysis of this compound suggests two primary disconnection approaches. The first involves the disconnection of the carbon-chlorine bond, leading to N,N-bis(trifluoromethyl)aniline as a key intermediate. This intermediate would then be synthesized from aniline (B41778). This approach places the challenging N,N-bis(trifluoromethyl)ation as an early step, followed by a potentially problematic chlorination of a highly deactivated aromatic ring.

The second, and more conventional, approach involves the disconnection of the nitrogen-trifluoromethyl bonds. This leads to 4-chloroaniline (B138754) as the primary starting material. This strategy focuses on first establishing the chlorinated aromatic core, followed by the introduction of the two trifluoromethyl groups onto the nitrogen atom. This is generally a more favored strategy as the synthesis of 4-chloroaniline is well-established.

A third possibility involves a convergent synthesis, where a trifluoromethyl-containing aminating reagent is coupled with a suitable 4-chlorophenyl electrophile. This could potentially circumvent the difficulties of direct N,N-bis(trifluoromethyl)ation on an aniline substrate.

Approaches for N,N-bis(trifluoromethyl)ation of Aniline Derivatives

The introduction of two trifluoromethyl groups onto the nitrogen atom of an aniline is a formidable synthetic task. The strong electron-withdrawing nature of one trifluoromethyl group significantly reduces the nucleophilicity of the nitrogen, making the introduction of the second CF3 group challenging.

Direct N,N-bis(trifluoromethyl)ation of anilines in a single step is not a well-documented transformation. The harsh conditions and highly reactive reagents that would be required often lead to decomposition or side reactions. The significant deactivation of the nitrogen atom after the first trifluoromethylation makes the second addition extremely difficult.

A stepwise approach, involving the synthesis of N-(trifluoromethyl)aniline followed by a second trifluoromethylation, is a more plausible, though still challenging, strategy. The first trifluoromethylation can be achieved using various electrophilic trifluoromethylating reagents. However, the resulting N-(trifluoromethyl)aniline is a significantly weaker nucleophile, requiring more forcing conditions for the second trifluoromethylation, which can lead to low yields and side reactions.

A variety of electrophilic trifluoromethylating reagents have been developed, which could potentially be employed for the synthesis of N,N-bis(trifluoromethyl)anilines. These reagents act as a source of an electrophilic "CF3+" equivalent.

Reagent ClassSpecific ExamplesGeneral Reactivity
Hypervalent Iodine ReagentsTogni reagents, Umemoto reagentsEffective for the trifluoromethylation of a wide range of nucleophiles, including amines.
Sulfonium SaltsS-(Trifluoromethyl)diarylsulfonium saltsCapable of transferring a trifluoromethyl group to nucleophiles.

While these reagents are effective for monofluoromethylation of anilines, their application in the synthesis of N,N-bis(trifluoromethyl)anilines is not extensively reported, likely due to the deactivation of the intermediate N-(trifluoromethyl)aniline.

An alternative to the direct trifluoromethylation of anilines is the use of a nucleophilic amination approach. This would involve the reaction of a suitable 4-chlorophenyl electrophile with a pre-formed N,N-bis(trifluoromethyl)amine or its synthetic equivalent. However, N,N-bis(trifluoromethyl)amine is a weak nucleophile, making reactions like the Ullmann condensation, which typically requires a copper catalyst, challenging. The Buchwald-Hartwig amination, another powerful C-N cross-coupling reaction, may also be difficult due to the low nucleophilicity of the amine.

Recent developments have led to the synthesis of stable copper(I) and silver(I) bis(trifluoromethyl)amido complexes. These complexes can act as transfer reagents for the N(CF3)2 group to electrophilic substrates, offering a potential route for the synthesis of N,N-bis(trifluoromethyl)anilines through nucleophilic substitution or Sandmeyer-type reactions.

Incorporation of the Chloro-Substituent at the Para Position

The introduction of a chlorine atom at the para position of the aniline ring can be achieved either before or after the N,N-bis(trifluoromethyl)ation.

If the chlorination is performed on N,N-bis(trifluoromethyl)aniline, the strong deactivating effect of the N(CF3)2 group would make electrophilic aromatic substitution challenging. The reaction would likely require harsh conditions and could lead to a mixture of isomers.

A more practical approach is to start with a pre-functionalized aniline derivative, such as 4-chloroaniline. The synthesis of 4-chloroaniline is typically achieved through the reduction of 4-nitrochlorobenzene, which is itself prepared by the nitration of chlorobenzene (B131634). This avoids the direct chlorination of aniline, which often leads to over-chlorination.

Several methods have been developed for the selective para-chlorination of anilines, which could be applicable if the N-functionalization is performed first.

Reagent/MethodConditionsSelectivity
Copper(II) chlorideConcentrated HCl, O2, HCl gasPredominantly para-chlorination.
N-Chlorosuccinimide (NCS)Various solventsCan provide good yields of para-chloroaniline, though mixtures with the ortho isomer are common.
Sulfuryl chloride-Can be used for the chlorination of anilines.

Pre-functionalization Strategies of Chloroanilines

This approach begins with a chloro-substituted aniline, such as 4-chloroaniline, and subsequently introduces the two trifluoromethyl groups onto the nitrogen atom. This transformation is challenging due to the electron-withdrawing nature of the trifluoromethyl groups, which makes the second trifluoromethylation step difficult.

Direct N-trifluoromethylation of anilines can be achieved using various electrophilic trifluoromethylating reagents. Reagents such as S-(trifluoromethyl)diphenylsulfonium triflates have been used for the trifluoromethylation of aniline, which typically results in a mixture of 2-trifluoromethylaniline and 4-trifluoromethylaniline. beilstein-journals.org Achieving N,N-bis-trifluoromethylation is significantly more complex and often requires harsh conditions or specialized reagents.

A more plausible strategy involves a stepwise functionalization. One could first synthesize N-(4-chlorophenyl)trifluoromethanesulfonamide from 4-chloroaniline, which can then be further functionalized. A side-product in the synthesis of N-(4-chlorophenyl)trifluoromethylsulfonamide has been identified as N-(4-chlorophenyl)-bis-trifluoromethylsulfonamide, indicating that di-substitution on the nitrogen is possible under certain conditions. nih.gov While this is not the target compound, it demonstrates the feasibility of attaching two trifluoro-containing groups to the aniline nitrogen.

Coordinating activation strategies have also been developed for the selective C-H trifluoromethylation of anilines, often requiring a directing group to achieve regioselectivity. researchgate.net While these methods typically target the aromatic ring, they highlight the advanced strategies being employed to control reactivity in aniline systems.

Post-synthesis Halogenation Methods

An alternative synthetic route involves the initial synthesis of N,N-bis(trifluoromethyl)aniline followed by a regioselective halogenation step to introduce the chlorine atom at the para-position of the benzene (B151609) ring. The N,N-bis(trifluoromethyl) group is strongly deactivating, directing electrophilic aromatic substitution to the meta-position. However, achieving para-chlorination can be accomplished under specific conditions or by using alternative halogenation strategies.

The treatment of N,N-dialkylaniline N-oxides with thionyl halides presents a method for the halogenation of anilines. For instance, N,N-dimethylaniline N-oxide reacts with thionyl chloride to yield 3-chloro-N,N-dimethylaniline. nih.gov This method's applicability to the sterically hindered and electronically deactivated N,N-bis(trifluoromethyl)aniline would require investigation, as the reaction is highly sensitive to the solvent and temperature. nih.gov

Direct bromination of tertiary aromatic amines, such as N,N-dimethyl-3-(trifluoromethyl)aniline, has been successfully achieved using reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one to yield the 4-bromo derivative. orgsyn.org This suggests that direct halogenation of a pre-formed N,N-bis(trifluoromethyl)aniline is a viable strategy, provided a suitable electrophilic chlorinating agent is employed that can overcome the deactivating effect of the amine substituent to achieve para-substitution.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of synthetic routes to N-trifluoromethylated anilines are highly dependent on the careful optimization of reaction parameters, including solvent, temperature, pressure, and the catalyst system employed.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the synthesis of functionalized anilines. In many transformations involving anilines, specialized solvents are used to enhance reactivity and selectivity. For example, hexafluoroisopropanol (HFIP) has been identified as a unique solvent that can establish hydrogen bonding networks with aniline and trifluoromethyl reagents, altering reactivity and promoting selective functionalization at the para position. rsc.org This property is particularly useful in preventing common side reactions like aniline polymerization. rsc.org

In other catalytic systems, such as Rh(III)-catalyzed C–H bond activation and annulation of anilines, methanol (B129727) (MeOH) has been found to be superior to other organic solvents like HFIP, DMF, toluene, DCE, and THF. acs.org The kinetics of these reactions are influenced by the electronic properties of the substrates; electron-rich anilines have been observed to exhibit higher reactivity in some C-H functionalization reactions. acs.org

Influence of Temperature and Pressure

Temperature and pressure are fundamental parameters for controlling reaction rates and product distribution. For instance, the halogenation of N,N-dialkylaniline N-oxides is performed at a low temperature of -78 °C, as yields were observed to decrease at both higher and lower temperatures. nih.gov In contrast, some C-N coupling reactions and C-H activation processes require elevated temperatures, often in the range of 80-100 °C, to proceed efficiently. acs.orgrsc.org

High-pressure reactors are often employed in reactions involving gaseous reagents, such as carbon monoxide in reductive amination processes. fudan.edu.cn While not directly involved in the primary synthetic routes for this compound, this demonstrates the use of pressure to influence reaction outcomes in related amine syntheses.

Catalyst Selection and Loading in C-N Coupling Reactions

For synthetic strategies relying on C-N cross-coupling, the choice of catalyst is paramount. Palladium-catalyzed reactions have become a cornerstone for the synthesis of anilines. wesleyan.edu The development of specialized ligands has been crucial for the success of these reactions, enabling the coupling of a wide range of substrates under milder conditions and with lower catalyst loadings.

Ligands such as biarylphosphines (e.g., RuPhos, BrettPhos) are highly effective for palladium-catalyzed C-N cross-coupling. nih.gov Catalyst systems can even be developed using a mixture of two different biarylphosphine ligands, which can manifest the best properties of each individual catalyst and display high reactivity and broad substrate scope. nih.gov For example, an array of aryl halides can be successfully coupled with anilines using ppm levels of a palladium catalyst (0.005–0.01 mol %). nih.gov

The choice of palladium precursor and base is also critical. Precursors like [Pd(allyl)Cl]2 are commonly used, and bases range from strong alkoxides (t-BuONa) to weaker carbonates (Cs2CO3, K2CO3) and phosphates (K3PO4), depending on the specific substrates and ligands. uwindsor.canih.gov

Table 1: Comparison of Ligands in Palladium-Catalyzed C-N Cross-Coupling Reactions

Ligand Substrate Scope Typical Catalyst Loading Key Advantages
BrettPhos Effective for monoarylation of primary amines Low (e.g., 0.01 mol %) High activity and catalyst lifetime
RuPhos Highly efficient for arylation of secondary amines Low (e.g., 0.01 mol %) Effective for sterically hindered substrates
AdBippyPhos Wide variety of aryl halides and amines Low (e.g., 0.10 mol %) High yields, selective for C-N bond formation

| tBuBippyPhos | Wide variety of aryl halides and amines | Low | Catalyzes reactions with low catalyst loadings |

This table is generated based on data from cited research articles to illustrate the impact of ligand choice. nih.govnih.gov

Green Chemistry Principles in the Synthesis of N-Trifluoromethylated Anilines

The application of green chemistry principles to the synthesis of complex molecules like N-trifluoromethylated anilines is of increasing importance to minimize environmental impact and enhance safety. Key areas of focus include the use of environmentally benign solvents, development of metal-free catalytic systems, and improvement of atom economy.

Significant progress has been made in performing organic reactions in aqueous media. For example, a Brønsted acidic ionic liquid has been used to catalyze a one-pot aza-Friedel–Crafts reaction in water to produce indolylmethanes. nih.gov Similarly, metal-free C-H amination has been achieved in water by leveraging the hydrophobic effect, avoiding toxic organic solvents. rsc.org These approaches reduce reliance on volatile organic compounds (VOCs).

The development of metal-free reactions is a strong focus for creating environmentally and economically sustainable processes. rsc.org Brønsted acidic ionic liquids (BAILs) are examples of non-metallic catalysts that are air-tolerant, non-volatile, thermally stable, and often reusable, making them attractive alternatives to traditional metal catalysts. rsc.orgnih.gov

Furthermore, designing synthetic routes with high atom economy is a core principle of green chemistry. Reductive amination using carbon monoxide and water as reductants, catalyzed by a supported gold catalyst, represents a highly atom-economical and eco-friendly method for producing amines. fudan.edu.cn Efforts to replace hazardous reagents are also crucial. For instance, in the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a precursor to related anilines, the traditional iron powder reduction process, which generates large amounts of iron mud waste, has been replaced with a cleaner FeCl3·6H2O/activated carbon/hydrazine hydrate (B1144303) system. google.com These examples highlight the ongoing efforts to integrate green chemistry principles into the synthesis of fluorinated aromatic amines.

Chemical Reactivity and Mechanistic Pathways of 4 Chloro N,n Bis Trifluoromethyl Aniline

Reactivity of the N,N-bis(trifluoromethyl)amino Group

The N,N-bis(trifluoromethyl)amino group, -N(CF₃)₂, is a unique substituent that imparts significant stability to molecules while also having the potential to degrade into nonpersistent products under specific conditions. nih.gov Its electronic properties are vastly different from its non-fluorinated counterpart, the dimethylamino group, -N(CH₃)₂. nih.gov

The N,N-bis(trifluoromethyl)amino group is a powerful electron-withdrawing group. This is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect. mdpi.comnih.gov The Hammett constant (σₚ) for the N(CF₃)₂ group is reported as +0.50 or +0.53, which is comparable to other well-established electron-withdrawing groups like nitro (NO₂), trifluoromethyl (CF₃), and sulfonyl groups. nih.gov In contrast, the dimethylamino group is a strong electron-donating group with a Hammett constant of -0.83. nih.gov

The strong electron-withdrawing nature of the -N(CF₃)₂ group significantly deactivates the aromatic ring, making it less susceptible to electrophilic attack. This effect is a consequence of the reduced electron density on the ring. The low basicity of the nitrogen atom in the N(CF₃)₂ group further contributes to this deactivation, as it does not readily donate its lone pair of electrons to the aromatic system. nih.gov In fact, N,N-bis(trifluoromethyl)aniline is known to be nonbasic and does not form salts with acids through protonation. nih.gov

The electron-withdrawing properties of the -N(CF₃)₂ group also influence the reactivity of other functional groups attached to the aromatic ring. For instance, it can increase the acidity of protons on adjacent carbons. nih.gov

Table 1: Comparison of Hammett Constants (σₚ) for Various Substituents

SubstituentHammett Constant (σₚ)Electronic Effect
-N(CF₃)₂+0.50 to +0.53 nih.govStrong Electron-Withdrawing
-NO₂+0.78 nih.govStrong Electron-Withdrawing
-CF₃+0.54 nih.govStrong Electron-Withdrawing
-N(CH₃)₂-0.83 nih.govStrong Electron-Donating

The nitrogen-fluorine (N-F) bonds within the N,N-bis(trifluoromethyl)amino group are generally stable. However, their strength can be influenced by various factors, including the electronic environment of the molecule. rsc.orgsmu.edu The stability of N-F bonds is a critical aspect of the chemistry of fluorinating agents. smu.edu Research into the bond dissociation enthalpies of N-F bonds in various electrophilic N-F reagents has provided valuable insights into their reactivity. researchgate.net

Under certain conditions, the N(CF₃)₂ group can undergo transformations. For example, in the presence of strong bases, the {(CF₃)₂N}⁻ anion can act as a leaving group and subsequently degrade, losing a fluoride (B91410) ion. nih.gov This degradation pathway is a key feature that makes bis(trifluoromethyl)amines potentially nonpersistent in the environment. nih.gov

Aromatic Reactivity: Electrophilic and Nucleophilic Substitution Reactions

The presence of both a chloro and an N,N-bis(trifluoromethyl)amino group on the aniline (B41778) ring significantly influences its reactivity in both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution reactions, the powerful electron-withdrawing nature of the N,N-bis(trifluoromethyl)amino group deactivates the entire aromatic ring. The directing effects of the substituents must be considered to predict the regioselectivity of these reactions. The chloro group is an ortho, para-director, while the N,N-bis(trifluoromethyl)amino group is a meta-director due to its strong deactivating nature. The interplay between these two groups will determine the position of electrophilic attack.

For nucleophilic aromatic substitution (SₙAr) reactions, the electron-withdrawing N,N-bis(trifluoromethyl)amino group, along with the chloro substituent, activates the aromatic ring towards nucleophilic attack. The chloro group can act as a leaving group in these reactions. The positions ortho and para to the strongly electron-withdrawing N,N-bis(trifluoromethyl)amino group are particularly activated for nucleophilic substitution.

Mechanistic studies of aromatic functionalization on similar systems provide insights into the potential pathways for 4-Chloro-N,N-bis(trifluoromethyl)aniline. For instance, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline derivatives proceeds via an addition-elimination mechanism. researchgate.net This suggests that nucleophilic aromatic substitution on this compound would likely follow a similar pathway, where a nucleophile attacks the carbon bearing the chlorine, forming a Meisenheimer complex intermediate, followed by the departure of the chloride ion.

The rate of such reactions would be influenced by the nature of the nucleophile and the stability of the intermediate complex. The strong electron-withdrawing effect of the N,N-bis(trifluoromethyl)amino group would stabilize the negatively charged intermediate, thus facilitating the reaction.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

This compound can serve as a substrate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The carbon-chlorine bond can be activated by transition metal catalysts, such as palladium complexes, to participate in these transformations.

Common cross-coupling reactions where this compound could be a viable coupling partner include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkylarylamines. nih.gov

Heck Reaction: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Recent advancements in catalyst development have enabled the coupling of a wide range of substrates, including those with challenging electronic properties. nih.gov Therefore, it is plausible that this compound can be successfully employed in a variety of metal-catalyzed transformations to generate more complex molecules.

Carbon-Halogen Bond Activation at the Para Position

The carbon-chlorine (C-Cl) bond in this compound is a primary site for chemical transformation. Activation of this bond is a critical step for cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. The C-Cl bond is inherently strong and less reactive than corresponding C-Br or C-I bonds, presenting a significant challenge for activation.

The presence of the N,N-bis(trifluoromethyl)amino group profoundly influences the reactivity of the C-Cl bond. This group exerts a powerful electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution but also modifies the properties of the C-Cl bond relevant to transition metal-catalyzed reactions. For catalytic cycles initiated by oxidative addition, such as those involving palladium(0) catalysts, the electron-deficient nature of the aryl chloride can make the initial insertion of the metal center into the C-Cl bond more difficult compared to electron-rich or neutral aryl chlorides.

Overcoming this activation barrier typically requires specialized catalytic systems. snnu.edu.cn Research in the broader field of C-Cl bond activation has shown that electron-rich, bulky ligands on the metal center are crucial. These ligands enhance the electron density of the metal, promoting the oxidative addition step.

Table 1: Catalyst Systems Often Employed for C-Cl Bond Activation in Electron-Deficient Arenes

Catalyst Component Ligand Type Typical Examples Role in Activation
Palladium Precursor Pd(0) or Pd(II) Pd₂(dba)₃, Pd(OAc)₂ Source of the active catalytic species.
Ligand Bulky, electron-rich phosphines tBu₃P, RuPhos, XPhos Stabilize the metal center and promote oxidative addition and reductive elimination.
Ligand N-Heterocyclic Carbenes (NHCs) IPr, SImes Strong σ-donors that create highly active and stable catalysts.

This table presents generalized data on catalyst systems used for challenging C-Cl bond activation, relevant to substrates like this compound.

Mechanistically, the activation proceeds via oxidative addition of the C-Cl bond to a low-valent transition metal center (M), typically Pd(0), forming an aryl-metal(II)-halide complex. This step is often the rate-determining step for electron-deficient aryl chlorides.

Reaction Scheme: Oxidative Addition Ar-Cl + M(0)Lₙ → Ar-M(II)(Cl)Lₙ

Where Ar = 4-(N,N-bis(trifluoromethyl)amino)phenyl and L = ligand.

Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org For a substrate like this compound, this reaction would involve the coupling of its C-Cl bond with a primary or secondary amine. The reaction is of immense synthetic utility, allowing for the construction of complex arylamines. wikipedia.orgmdpi.com

The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps: wikipedia.orgorganic-chemistry.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound. As noted previously, this step is challenging due to the electron-deficient nature of the substrate and requires a highly active catalyst, often featuring bulky, electron-donating ligands. researchgate.net

Amine Coordination and Deprotonation: An amine coordinates to the resulting palladium(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido ligand.

Reductive Elimination: The aryl group and the amido ligand couple, and the resulting C-N bond is formed as the product is released from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A critical challenge in the Buchwald-Hartwig amination of electron-deficient aryl chlorides is promoting the final reductive elimination step, which can be sluggish. The choice of ligand is paramount in overcoming this hurdle. organic-chemistry.org Studies on analogous substrates, such as 1-chloro-4-(trifluoromethyl)benzene, have demonstrated successful C-N cross-coupling with amines using specialized palladium catalysts. researchgate.net

Table 2: Representative Buchwald-Hartwig Amination of an Electron-Deficient Aryl Chloride

Aryl Chloride Amine Catalyst System Product
1-Chloro-4-(trifluoromethyl)benzene 2-Aminopyridine Pd(OAc)₂ / MorDalPhos N-(4-(Trifluoromethyl)phenyl)pyridin-2-amine
4-Chloroanisole Aniline Pd-NHC complex 4-Methoxy-N-phenylaniline

This table provides examples of related Buchwald-Hartwig reactions to illustrate the scope and types of catalyst systems used for substrates with similar electronic properties.

Redox Chemistry of the Aniline Moiety

The redox chemistry of the aniline moiety in this compound is dominated by the powerful electron-withdrawing effects of its substituents. Aniline itself can be oxidized to a radical cation through a single-electron transfer (SET) process. The ease with which this occurs is quantified by its oxidation potential.

Substituents on the aromatic ring and the nitrogen atom significantly alter this potential. The chlorine atom at the para position is an electron-withdrawing group, which increases the oxidation potential relative to unsubstituted aniline. However, the N,N-bis(trifluoromethyl) group has a much more dramatic effect. The extreme electronegativity of the fluorine atoms makes the N(CF₃)₂ group one of the most powerful electron-withdrawing groups in organic chemistry.

This intense electron withdrawal drastically lowers the energy of the highest occupied molecular orbital (HOMO) of the molecule. Since the HOMO is the orbital from which an electron is removed during oxidation, a lower HOMO energy corresponds to a higher oxidation potential. Consequently, this compound is significantly more difficult to oxidize than aniline or 4-chloroaniline (B138754). Computational studies on substituted anilines have established a clear correlation between the presence of electron-withdrawing groups and an increase in one-electron oxidation potentials. umn.edu

Table 3: Qualitative Comparison of Calculated One-Electron Oxidation Potentials

Compound Substituent Effects Relative HOMO Energy Relative Oxidation Potential
Aniline Reference High Low
4-Chloroaniline Weakly withdrawing (-Cl) Lower Higher

This table is a qualitative representation based on established principles of physical organic chemistry and computational studies on related compounds. umn.eduresearchgate.net

This resistance to oxidation means that reactions proceeding via an aniline radical cation intermediate would require exceptionally strong oxidants or electrochemical methods to initiate.

Radical Reactions Involving Trifluoromethylated Aniline Derivatives

The reactivity of trifluoromethylated aniline derivatives in radical reactions is multifaceted. The molecule can potentially participate in reactions involving radical attack on the aromatic ring or reactions initiated by single-electron transfer from the aniline nitrogen.

Due to the strong deactivating effect of the chloro and N,N-bis(trifluoromethyl) substituents, the aromatic ring of this compound is highly electron-deficient. This makes it a poor substrate for attack by electrophilic radicals, which is a common mechanism in many radical functionalization reactions. Conversely, the electron-poor nature of the ring could make it more susceptible to attack by nucleophilic radicals, although such reactions are less common.

A more plausible pathway for radical reactivity involves the aniline moiety. Despite the high oxidation potential, under sufficiently forcing conditions (e.g., photoredox catalysis with a strong oxidant), a single-electron transfer could generate the corresponding radical cation. acs.org The fate of this radical cation would depend on the reaction conditions. It could, for instance, participate in cycloadditions or couple with other radical species.

In the context of trifluoromethylation, trifluoromethylated anilines are often the products of radical reactions where an aniline is attacked by a trifluoromethyl radical (CF₃•). rsc.org However, when a trifluoromethylated aniline is the substrate, its inherent electronic properties govern its reactivity. For example, in photoinduced difluoroalkylation reactions of anilines, the formation of an aniline radical cation is a key mechanistic step. acs.org For this compound, the generation of such a radical cation would be thermodynamically less favorable than for an electron-rich aniline, requiring a more potent photochemical system.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-Chloro-N,N-bis(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, offers a full picture of its molecular framework.

Due to the absence of readily available experimental spectra for this compound, the following data are based on established principles of NMR spectroscopy, analysis of structurally similar compounds, and spectral prediction models.

The ¹H NMR spectrum of this compound is expected to be relatively simple, exclusively featuring signals from the aromatic protons. The disubstituted benzene (B151609) ring will give rise to a characteristic splitting pattern. The protons on the aromatic ring are influenced by the electron-withdrawing nature of both the chloro and the N,N-bis(trifluoromethyl)amino groups.

The aromatic region would likely display an AA'BB' system or a set of two doublets, depending on the magnetic equivalence of the protons. The protons ortho to the chlorine atom (H-2 and H-6) would be in a different chemical environment compared to the protons ortho to the N,N-bis(trifluoromethyl)amino group (H-3 and H-5), though in this specific 4-chloro substitution, we would expect to see two distinct signals for the protons at positions 2, 6 and 3, 5.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-67.3 - 7.5Doublet (d)8.0 - 9.0
H-3, H-57.1 - 7.3Doublet (d)8.0 - 9.0

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific electronic effects within the molecule.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, signals for the aromatic carbons and the trifluoromethyl carbons are expected. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the chlorine atom (C-4) and the carbon atom bonded to the nitrogen atom (C-1) will have distinct chemical shifts. The trifluoromethyl carbons will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted C-F Coupling Constant (J, Hz)
C-1 (C-N)145 - 150Singlet or Quartet-
C-2, C-6128 - 130Singlet-
C-3, C-5120 - 125Singlet-
C-4 (C-Cl)130 - 135Singlet-
CF₃120 - 125Quartet (q)250 - 260

Note: The carbon attached to the N(CF₃)₂ group may show a small quartet splitting due to coupling with the fluorine atoms.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine-containing functional groups. In this compound, the two trifluoromethyl groups are chemically equivalent, and thus, a single signal is expected in the ¹⁹F NMR spectrum. This signal will appear as a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of the CF₃ group is a key diagnostic feature.

Predicted ¹⁹F NMR Data:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-N(CF₃)₂-60 to -70Singlet (s)

Note: The chemical shift is referenced to CFCl₃ (δ = 0 ppm).

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, cross-peaks would be expected between the signals of the ortho- and meta-protons on the aromatic ring, confirming their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would show cross-peaks connecting the proton signals of the aromatic ring to their corresponding carbon signals (C-2, C-6 and C-3, C-5).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the N-CF₃ and C-Cl bonds, as well as the vibrations of the aromatic ring.

N-CF₃ Vibrations: The stretching vibrations of the C-F bonds in the trifluoromethyl groups are expected to give rise to very strong and characteristic absorption bands in the infrared spectrum, typically in the region of 1100-1300 cm⁻¹. The N-C stretching of the N-CF₃ moiety would also be observable.

C-Cl Vibrations: The stretching vibration of the C-Cl bond on the aromatic ring typically appears as a strong to medium intensity band in the region of 600-800 cm⁻¹ in the IR spectrum. Its position can be influenced by the substitution pattern of the benzene ring.

Predicted Vibrational Spectroscopy Data:

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H stretching (aromatic)3000 - 3100Medium to Weak
C=C stretching (aromatic)1450 - 1600Medium to Strong
C-F stretching (CF₃)1100 - 1300Very Strong
C-N stretching1200 - 1350Medium
C-Cl stretching600 - 800Strong to Medium

Note: The intensities can vary between IR and Raman spectra based on the change in dipole moment and polarizability for a given vibration, respectively.

Conformational Analysis through Vibrational Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for probing the conformational landscape of a molecule. The vibrational modes of this compound are sensitive to the geometry around the nitrogen atom, the orientation of the two trifluoromethyl (-CF3) groups, and their electronic interaction with the chloro-substituted aromatic ring.

The analysis of vibrational spectra for related trifluoromethyl-substituted anilines provides a framework for interpreting the spectrum of the title compound. researchgate.net Key vibrational signatures would include:

C-F Stretching Modes: The -CF3 groups are expected to produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region. The number and position of these bands can offer insights into the local symmetry and rotational conformation of the trifluoromethyl groups.

C-N Stretching Modes: The bond between the aniline (B41778) nitrogen and the aromatic ring (C-N stretch) is of significant interest. The frequency of this vibration is influenced by the electronic nature of the substituents. The two strongly electron-withdrawing -CF3 groups are expected to decrease the electron density on the nitrogen, potentially leading to a more planar geometry and affecting the C-N bond order and its corresponding vibrational frequency.

Aromatic Ring Modes: The characteristic vibrations of the benzene ring (C-C stretching, C-H in-plane and out-of-plane bending) would be present. The substitution pattern (1,4-disubstitution and the N-substituents) will dictate the specific frequencies and intensities of these modes, confirming the arrangement on the phenyl ring.

C-Cl Stretching Mode: A distinct band corresponding to the carbon-chlorine stretch is expected at lower frequencies, typically in the 600-800 cm⁻¹ range.

By correlating experimental IR and Raman data with theoretical calculations, such as those from Density Functional Theory (DFT), a detailed picture of the molecule's stable conformers in the gas phase or solution can be constructed. researchgate.net This computational approach helps in assigning specific vibrational bands to the normal modes of different conformers, allowing for an estimation of their relative energies and populations. mdpi.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, HRMS is crucial for confirming its specific atomic composition. The technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the compound's identity.

Table 1. High-Resolution Mass Data for this compound
ParameterValue
Molecular FormulaC₈H₄ClF₆N
Nominal Mass263 u
Monoisotopic Mass262.99636 u
Theoretical [M+H]⁺263.99919 u

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, M⁺•) and its subsequent fragmentation through collision-induced dissociation to produce a series of product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

For this compound, the fragmentation is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for trifluoromethyl-containing compounds often involve the loss of the CF3 group. fluorine1.ru The major expected fragmentation pathways are:

Loss of a Trifluoromethyl Radical: Alpha-cleavage resulting in the loss of a •CF3 radical is a common pathway for such compounds, leading to a stable cation. fluorine1.rulibretexts.org

Loss of a Chlorine Atom: Cleavage of the C-Cl bond can occur, leading to the loss of a •Cl atom.

Sequential Losses: Following an initial fragmentation, further losses (e.g., of the second CF3 group or molecules like HCN from the ring) can provide additional structural information.

Table 2. Proposed MS/MS Fragmentation Pattern for this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFormula of Loss
263 (M⁺•)194Trifluoromethyl radical•CF₃
263 (M⁺•)228Chlorine radical•Cl
194125Trifluoromethyl radical•CF₃
194167Hydrogen CyanideHCN

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

While no crystal structure for this compound itself is publicly available, analysis of a very close analog, N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide (also known as 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline), provides significant insight into the likely solid-state conformation. In this analog, the -CF3 groups are replaced by -SO2CF3 groups. X-ray crystallography of this related molecule reveals key structural features that are likely to be conserved.

The analysis of this sulfonyl analog shows a pseudo-twofold symmetry. The geometry around the nitrogen atom is crucial; in many substituted anilines, this can range from pyramidal to planar depending on the electronic and steric effects of the substituents. The two bulky and electron-withdrawing trifluoromethanesulfonyl groups lie on opposite sides of the benzene ring. This arrangement likely minimizes steric hindrance. Similar conformational preferences would be expected for this compound. The crystal packing is stabilized by weak intermolecular interactions. researchgate.net

Table 3. Selected Structural Parameters from the Analog N-(4-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Parameter (Bond/Angle)Observed ValueNote
Dihedral Angle (Aromatic Rings)59.59 (8)°Angle between chlorobenzene (B131634) and methylsulfonyl benzene rings in a related Schiff base. researchgate.net
N-C (aromatic) Bond Length~1.45 ÅTypical value for N-aryl bonds with electron-withdrawing groups.
C-Cl Bond Length~1.74 ÅTypical value for chloro-aromatic compounds.

Note: Data presented is for analogous compounds and serves to illustrate typical structural features.

Computational and Theoretical Investigations of 4 Chloro N,n Bis Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties, stability, and reactivity of a molecule. For a compound like 4-Chloro-N,N-bis(trifluoromethyl)aniline, these methods would reveal the influence of the electron-withdrawing trifluoromethyl groups and the chloro substituent on the aniline (B41778) backbone.

Density Functional Theory (DFT) Studies on Ground State GeometriesDensity Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on this compound would typically begin by optimizing the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing precise bond lengths, bond angles, and dihedral angles.

For analogous substituted anilines, DFT methods like B3LYP, combined with basis sets such as 6-311++G(d,p), have been successfully used to calculate these geometric parameters. nih.gov Such a study on the target molecule would elucidate the planarity of the benzene (B151609) ring, the pyramidalization at the nitrogen atom, and the orientation of the bulky -N(CF₃)₂ group relative to the ring.

Conformational Analysis and Potential Energy Surface Mapping

The -N(CF₃)₂ group attached to the aniline ring can exhibit rotational freedom, leading to different stable conformations (rotamers). Conformational analysis would involve systematically rotating the bonds connecting the nitrogen to the phenyl ring and the nitrogen to the trifluoromethyl groups to map the potential energy surface. This analysis identifies the lowest energy conformer (the global minimum) and other local energy minima, as well as the energy barriers for interconversion between them. This information is critical for understanding the molecule's flexibility and how its shape influences its interactions and properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Frequencies: DFT calculations are routinely used to compute the harmonic vibrational frequencies corresponding to the molecule's normal modes. researchgate.netresearchgate.net These calculated frequencies, when appropriately scaled, can be compared with experimental data from FT-IR and FT-Raman spectroscopy to assign specific peaks to molecular motions like C-H stretching, C-N stretching, C-Cl bending, and the characteristic vibrations of the CF₃ groups. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net For this compound, these calculations would predict the chemical shifts for each unique nucleus, providing valuable information for structural elucidation and for comparing with experimental NMR spectra.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are invaluable for exploring potential reaction pathways. By locating and characterizing transition state structures—the highest energy points along a reaction coordinate—researchers can determine activation energy barriers and reaction rate constants. For this compound, this could involve studying its synthesis, degradation, or its participation in reactions like electrophilic aromatic substitution. Computational studies on the reactions of other aniline derivatives have successfully used DFT to map potential energy surfaces and identify the most favorable reaction mechanisms.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. An MD simulation of this compound would model the molecule's interactions with solvent molecules, revealing information about its solvation structure, diffusion, and conformational dynamics in a realistic environment. Such simulations rely on force fields, which are parameterized sets of equations that describe the potential energy of the system.

Quantitative Structure-Property Relationship (QSPR) Studies on Non-Biological Parameters

The fundamental principle of QSPR lies in the hypothesis that the variation in the properties of a series of compounds is directly related to the variation in their molecular structures. This relationship is typically expressed through a mathematical equation where the property of interest is a function of various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure.

Molecular Descriptors in QSPR Studies

A wide array of molecular descriptors can be calculated and utilized in the development of QSPR models. These can be broadly categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula. They include parameters such as molecular weight, the number of atoms of a specific type, the number of bonds, and molecular formula.

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule. They describe the connectivity of atoms within the molecule and include indices like the Wiener index, Randić index, and Kier & Hall connectivity indices.

Geometrical Descriptors: These descriptors, also referred to as 3D descriptors, are calculated from the three-dimensional coordinates of the atoms in the molecule. They provide information about the size and shape of the molecule and include parameters like the molecular surface area, molecular volume, and moments of inertia.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges.

QSPR Models for Halogenated Anilines

QSPR studies on halogenated aromatic compounds have successfully modeled various non-biological properties, including boiling point, vapor pressure, octanol-water partition coefficient (logP), and aqueous solubility (logS). For instance, studies on halogenated benzenes and anilines have often found that properties like boiling point are well-correlated with descriptors related to molecular size and intermolecular forces, such as molecular weight and polarizability.

The octanol-water partition coefficient (logP), a crucial parameter for assessing the environmental fate of a compound, is frequently modeled using descriptors that account for hydrophobicity and polarity. For halogenated anilines, descriptors such as the molecular surface area, polar surface area, and quantum-chemical parameters like the dipole moment have been shown to be significant.

Aqueous solubility (logS) is another critical property that is often inversely related to logP. QSPR models for the solubility of halogenated compounds typically incorporate descriptors related to molecular size, polarity, and the ability to form hydrogen bonds.

Hypothetical QSPR Application for this compound

To illustrate how a QSPR study for this compound and its analogs might be approached, a hypothetical dataset of molecular descriptors can be considered. The table below presents a selection of calculated descriptors for the target compound and two structurally related molecules: 4-Chloro-2-(trifluoromethyl)aniline and 4-Chloro-3-(trifluoromethyl)aniline.

Compound NameMolecular Weight (g/mol)Calculated logPMolecular Surface Area (Ų)Dipole Moment (Debye)
This compound279.564.5250.13.2
4-Chloro-2-(trifluoromethyl)aniline195.573.1205.72.8
4-Chloro-3-(trifluoromethyl)aniline195.573.3208.33.0

A multiple linear regression (MLR) analysis could then be employed to develop a QSPR model. For instance, a hypothetical model for predicting a property like the boiling point (BP) might take the following form:

BP = β₀ + β₁(Molecular Weight) + β₂(Dipole Moment) + ...

Where β₀ is the regression constant, and β₁, β₂, etc., are the regression coefficients for each descriptor. The quality of the model would be assessed using statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).

For this compound, the presence of two trifluoromethyl groups in addition to the chloro substituent would significantly influence its molecular descriptors compared to its mono-trifluoromethylated analogs. The increased molecular weight and surface area would likely lead to a higher boiling point and potentially a higher logP value. The electron-withdrawing nature of the trifluoromethyl groups would also impact the electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals, which would be crucial descriptors in QSPR models for various physicochemical properties.

Advanced Applications and Derivatization Strategies Non Biological/non Clinical Focus

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of reactive sites on the 4-Chloro-N,N-bis(trifluoromethyl)aniline scaffold renders it a valuable intermediate for constructing elaborate organic molecules. The presence of the chlorine atom on the phenyl ring opens up a wide array of derivatization possibilities, primarily through transition-metal-catalyzed cross-coupling reactions.

A convenient synthesis for N,N-bis(trifluoromethyl)anilines involves the dediazotation of in situ-generated aryldiazonium bis(trifluoromethyl)imides in the presence of Copper(I) salts. researchgate.net This methodology provides access to compounds like this compound, which can then serve as building blocks for more complex structures. The resulting chloro-substituted aniline (B41778) derivative is primed for further functionalization, such as in Heck or Suzuki coupling reactions, allowing for the introduction of diverse substituents at the C4 position of the aromatic ring. researchgate.net

The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the aniline nitrogen and the aromatic ring. mdpi.comnih.gov This electronic modulation is a key feature that synthetic chemists can exploit to control reaction pathways and achieve desired molecular properties in the final products. The stability conferred by the trifluoromethyl groups also makes the core structure robust enough to withstand various subsequent reaction conditions. mdpi.com

Interactive Table 1: Potential Derivatization Reactions

Reaction TypeReactantPotential Product FeatureReference
Suzuki CouplingAryl boronic acidBi-aryl structure researchgate.net
Heck CouplingAlkeneStyrenyl derivative researchgate.net
Buchwald-Hartwig AminationAmineDi- or tri-arylamine structure nih.govnih.gov
Sonogashira CouplingTerminal alkyneAryl-alkyne structure researchgate.net

Precursor in Functional Materials and Polymer Chemistry

The incorporation of fluorine-containing moieties, particularly trifluoromethyl (CF₃) groups, is a well-established strategy for developing advanced polymers and functional materials with enhanced properties. These properties include improved thermal stability, chemical resistance, solubility in organic solvents, and tailored optical and electronic characteristics. nih.govresearchgate.netmdpi.com this compound represents a promising, albeit specialized, building block for such materials.

Incorporation into Polyimides and Poly(amide-imides)

Aromatic polyimides (PIs) and poly(amide-imide)s (PAIs) are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, they often suffer from poor solubility, which complicates their processing. The introduction of bulky, fluorinated substituents like the trifluoromethyl group is a proven method to disrupt chain packing, thereby increasing solubility without significantly compromising thermal properties. nih.govmdpi.com

While direct polymerization of this compound is not a typical route, it can be chemically modified to create novel diamine or diacid monomers. For instance, the chloro group could be replaced via nucleophilic aromatic substitution or used as a handle in a coupling reaction to link two aniline units, creating a custom diamine monomer. Such a monomer, containing multiple CF₃ groups, could then be polymerized with various dianhydrides to produce novel PAIs. nih.govssrn.com The resulting polymers would be expected to exhibit good organosolubility, high thermal stability, and potentially low dielectric constants and high optical transparency, making them suitable for applications in microelectronics and flexible displays. researchgate.netmdpi.comssrn.com

Interactive Table 2: Expected Property Enhancements in Polymers

PropertyInfluence of -CF₃ GroupsPotential ApplicationReference
SolubilityIncreased in organic solventsSolution-cast films, coatings mdpi.com
Thermal StabilityHigh (Td5 > 400 °C)High-temperature dielectrics, aerospace components nih.govmdpi.com
Optical TransparencyHigh, low colorFlexible displays, optical films researchgate.netssrn.com
Dielectric ConstantLoweredMicroelectronic insulation researchgate.net

Development of Optoelectronic and Electronic Materials

The electronic properties of this compound make it an intriguing candidate for the development of novel optoelectronic materials. The strong electron-withdrawing effect of the N(CF₃)₂ group significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the aromatic system. This modulation of electronic structure is critical in designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Derivatives of this compound could be employed as building blocks for charge-transport materials, hosts for phosphorescent emitters, or components of nonlinear optical (NLO) materials. semanticscholar.org The combination of the electron-deficient aromatic ring and the potential for extended conjugation through derivatization at the chloro position provides a framework for tuning the optical and electronic properties to meet the specific demands of a device. researchgate.net

Utilization in Ligand Design for Organometallic Catalysis

The design of ligands is central to the advancement of organometallic catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Fluorinated ligands have gained prominence due to the unique electronic and steric effects imparted by fluorine atoms. nih.gov

Influence of Fluorinated Substituents on Ligand Properties

The N,N-bis(trifluoromethyl)aniline moiety possesses distinct characteristics that are highly influential in ligand design.

Strong Electron-Withdrawing Effect : The two CF₃ groups are powerful electron-withdrawing substituents. mdpi.comnih.gov When incorporated into a ligand that coordinates to a metal center, this effect can make the metal more electrophilic and, therefore, more reactive in certain catalytic steps, such as oxidative addition.

Steric Bulk : The trifluoromethyl groups are bulkier than methyl groups, which can be used to control the coordination number and geometry of the metal center. mdpi.com This steric hindrance can also promote reductive elimination, which is often the product-forming step in cross-coupling reactions. nih.gov

Lipophilicity : The presence of fluorine atoms enhances the lipophilicity of the ligand, which can improve the solubility of the resulting metal complex in organic solvents commonly used for catalysis. mdpi.com

Performance in Specific Catalytic Transformations (e.g., Cross-Couplings)

Derivatives of this compound can be envisioned as precursors to ligands for various catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. nih.govnih.gov For example, by transforming the chloro group into a coordinating phosphine, pyridine, or N-heterocyclic carbene (NHC) group, one could generate a new class of electronically modified ligands.

In palladium-catalyzed C-N coupling reactions, the use of ligands with electron-withdrawing fluoroalkyl substituents on the amine component has been shown to be effective. nih.govnih.gov A key challenge in these reactions can be the final reductive elimination step to form the C-N bond. The electron-deficient nature of a ligand derived from this compound could facilitate this turnover-limiting step, potentially leading to more efficient catalytic systems. nih.gov Such catalysts could demonstrate high activity and functional group tolerance, enabling the synthesis of complex amines and anilines that are important in the pharmaceutical and agrochemical industries. nih.govresearchgate.net

Application in Agrochemical Research as a Building Block for Active Ingredients

There is currently no available information detailing the use of this compound as a direct precursor or intermediate in the synthesis of registered or experimental agrochemical active ingredients such as herbicides, insecticides, or fungicides. Research in this area appears to focus on other aniline derivatives.

Exploration in Dye and Pigment Chemistry

Similarly, a review of scientific literature does not indicate that this compound has been utilized or explored as a foundational component in the synthesis of dyes or pigments. The development of chromophores and pigment structures from aniline-based compounds has historically involved different substitution patterns and functional groups.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for analogous trifluoromethylated anilines often rely on harsh reaction conditions and hazardous reagents. Future research will likely focus on the development of more sustainable and environmentally benign synthetic routes to 4-Chloro-N,N-bis(trifluoromethyl)aniline. This includes exploring greener solvents, alternative energy inputs such as microwave or photochemical methods, and catalyst systems with higher efficiency and recyclability. One promising approach could involve the direct trifluoromethylation of 4-chloroaniline (B138754) using novel, safer trifluoromethylating agents. Another avenue is the development of catalytic N-trifluoromethylation processes that avoid the use of stoichiometric and often toxic reagents. The principles of green chemistry will be central to designing these new synthetic pathways, aiming for higher atom economy and reduced waste generation. A hypothetical sustainable synthesis could involve a one-pot reaction from readily available precursors, minimizing intermediate isolation steps.

Exploration of Flow Chemistry and Continuous Processing for Scalability

The synthesis of highly fluorinated compounds like this compound often involves exothermic reactions and the handling of potentially hazardous intermediates. Flow chemistry and continuous processing offer significant advantages in terms of safety, scalability, and process control. nih.gov Future research should focus on translating batch syntheses into continuous flow processes. A typical flow setup would involve pumping the reactants through heated and pressurized microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved selectivity, and safer operation. jove.comalmacgroup.com Furthermore, in-line purification and analysis techniques can be integrated into the flow system, enabling a streamlined and automated production process. beilstein-journals.org The scalability of flow chemistry makes it an attractive approach for the industrial production of this compound and its derivatives. technologynetworks.com

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

FeatureAdvantage in Flow Chemistry
Heat Transfer Superior heat dissipation for exothermic trifluoromethylation reactions, preventing thermal runaways.
Mass Transfer Enhanced mixing of reactants, leading to faster reaction rates and higher conversions.
Safety Small reactor volumes minimize the risk associated with handling hazardous reagents and intermediates.
Scalability Production can be scaled up by running the system for longer durations or by numbering up reactors. technologynetworks.com
Process Control Precise control over reaction parameters ensures consistent product quality and yield.

Design of Next-Generation Derivatives with Tunable Electronic Properties

Table 2: Predicted Electronic Effects of Additional Substituents on the this compound Scaffold

Substituent TypePosition on RingPredicted Effect on Electron DensityPotential Application
Electron-Donating (e.g., -OCH3, -CH3)Ortho or Meta to AmineIncrease electron density on the ringModulation of reactivity for synthetic applications
Electron-Withdrawing (e.g., -NO2, -CN)Ortho or Meta to AmineFurther decrease electron density on the ringDevelopment of novel electron-deficient materials

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound and to gain a deeper understanding of its reaction mechanisms, advanced in-situ spectroscopic monitoring techniques will be crucial. Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. rsc.org This data is invaluable for reaction kinetics studies and for identifying transient or unstable intermediates. For instance, in a flow chemistry setup, an in-line FTIR probe could continuously monitor the conversion of the starting material and the formation of the desired product, allowing for dynamic optimization of the process parameters. This real-time analysis is key to achieving high efficiency and reproducibility in the synthesis of this complex molecule.

Integration into Multicomponent Reaction Systems for Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are powerful tools for the rapid generation of chemical libraries. nih.gov The electron-deficient nature of the aniline (B41778) nitrogen in this compound suggests that it may exhibit unique reactivity in MCRs. rsc.org Future research should explore the integration of this compound into known and novel MCRs to synthesize libraries of structurally diverse molecules. For example, it could potentially be used as the amine component in reactions such as the Ugi or Passerini reactions, leading to the formation of complex amides and esters. The resulting libraries of compounds could then be screened for biological activity or for their properties as advanced materials. The development of MCRs involving this compound would significantly expand the chemical space accessible from this versatile building block.

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